molecular formula C19H23NO6 B11308572 4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid

Cat. No.: B11308572
M. Wt: 361.4 g/mol
InChI Key: UMCAGIBYYQWPFC-UHFFFAOYSA-N
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Description

4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides . The final product is obtained through a series of purification steps, including recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s interaction with cellular pathways involved in inflammation and coagulation contributes to its anti-inflammatory and anticoagulant properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

4-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-13-10-17(23)26-18-11(2)15(8-7-14(13)18)25-12(3)19(24)20-9-5-6-16(21)22/h7-8,10,12H,4-6,9H2,1-3H3,(H,20,24)(H,21,22)

InChI Key

UMCAGIBYYQWPFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCC(=O)O

Origin of Product

United States

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